2-Thiomorpholinol
Overview
Description
2-Thiomorpholinol is a heterocyclic compound that belongs to the class of morpholinols. It consists of a morpholine ring with a thiol group attached to it. The molecular formula of this compound is C4H9NOS, and it has a molecular weight of 119.19 g/mol .
Scientific Research Applications
2-Thiomorpholinol has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for 2-Thiomorpholinol is not mentioned in the retrieved resources, derivatives of this compound have been studied for their potential as dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinol can be achieved through various methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with sulfur monochloride (S2Cl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and formaldehyde in the presence of a catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it susceptible to oxidation reactions, leading to the formation of disulfides or sulfonic acids. Reduction reactions can convert the thiol group to a sulfide or a thiolate anion. Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions at the nitrogen or sulfur atoms.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides, thiolate anions
Substitution: Alkylated or acylated derivatives
Comparison with Similar Compounds
2-Thiomorpholinol can be compared with other similar compounds, such as morpholine, thiomorpholine, and piperazine derivatives:
Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thiomorpholine: Similar structure but without the hydroxyl group, affecting its hydrogen bonding capabilities.
Piperazine Derivatives: Different ring structure, leading to variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
thiomorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENLMECSJBADRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097678-00-5 | |
Record name | 2-Thiomorpholinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097678005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOMORPHOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5F9SW6PI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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